N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide
Description
N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide is a complex organic compound that belongs to the class of heteroaryl-fused indole ring systems. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-15(19)16-11-7-8-13-12(10-11)17-14-6-4-3-5-9-18(13)14/h2,7-8,10H,1,3-6,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOAHCXUSOTBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N3CCCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide involves multiple steps, typically starting with the formation of the azepino[1,2-a]benzimidazole core. This can be achieved through various synthetic approaches, including cyclization reactions and condensation processes. Common reagents used in these reactions include amines, aldehydes, and acids under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the production methods is crucial for commercial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring specific solvents, temperatures, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the unique structural features of the compound, which allow it to fit into specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heteroaryl-fused indole ring systems such as:
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles .
Uniqueness
The uniqueness of N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
